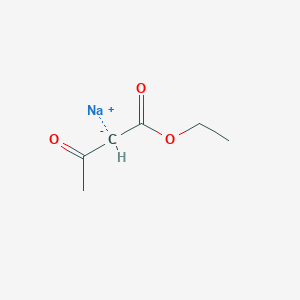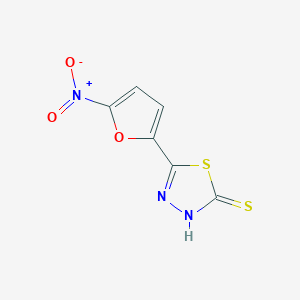
2,2,2-Tribromoethyl chloroformate
Descripción general
Descripción
2,2,2-Tribromoethyl chloroformate is a chemical compound with the molecular formula C3H2Br3ClO2 . It contains a total of 11 atoms, including 2 Hydrogen atoms, 3 Carbon atoms, 2 Oxygen atoms, 1 Chlorine atom, and 3 Bromine atoms . It is used as a protecting reagent for aliphatic and aromatic hydroxyl and amino groups .
Synthesis Analysis
The synthesis of 2,2,2-Tribromoethyl chloroformate involves the use of 2,2,2-Tribromoethyl chloroformate as a functional initiator . The side products of this reaction are 1,1-dichloroethylene and carbon dioxide .Molecular Structure Analysis
The molecular structure of 2,2,2-Tribromoethyl chloroformate contains a total of 10 bonds, including 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . The 3D chemical structure image of 2,2,2-Tribromoethyl chloroformate is based on the ball-and-stick model .Chemical Reactions Analysis
2,2,2-Tribromoethyl chloroformate is used to protect amines . The side products of this reaction are 1,1-dichloroethylene and carbon dioxide .Physical And Chemical Properties Analysis
The molecular weight of 2,2,2-Tribromoethyl chloroformate is 345.210 . It has a LogP value of 3.03 .Aplicaciones Científicas De Investigación
1. As a Protecting Agent
2,2,2-Tribromoethyl chloroformate is primarily used as a protecting agent for alcohols and carboxylic acids in chemical synthesis. This application is crucial for the selective modification of molecules, particularly in complex organic syntheses where specific functional groups need to be protected to avoid unwanted reactions. Sampson (2001) highlighted its role in protecting alcohols and carboxylic acids, noting its physical properties and handling precautions due to its potential toxicity and corrosive nature Sampson, 2001.
2. In Electrospinning of Nanofibers
Fryczkowski et al. (2013) explored the use of 2,2,2-tribromoethyl chloroformate in the electrospinning of nanofibers. They conducted an experiment to replace chloroform with 2,2,2-trifluoroethanol for preparing spinning fluids containing poly(3-hydroxybutyrate) and polyaniline. The study found significant differences in the morphology and thermal properties of fibers when using this compound, indicating its potential in nanotechnology applications Fryczkowski et al., 2013.
3. In Chloroform Synthesis and Analysis
Several studies have discussed the formation and analysis of chloroform, where 2,2,2-tribromoethyl chloroformate might be relevant. For instance, the formation of chloroform as a byproduct in various industrial and environmental processes has been studied, highlighting the importance of monitoring and managing its levels to mitigate health risks Fiss et al., 2007; Allonier et al., 2000.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-tribromoethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br3ClO2/c4-3(5,6)1-9-2(7)8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIJTVPSUNZYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169170 | |
| Record name | 2,2,2-Tribromoethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Tribromoethyl chloroformate | |
CAS RN |
17182-43-3 | |
| Record name | Carbonochloridic acid, 2,2,2-tribromoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17182-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Tribromoethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017182433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Tribromoethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-tribromoethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRIBROMOETHYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57XRT21YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)

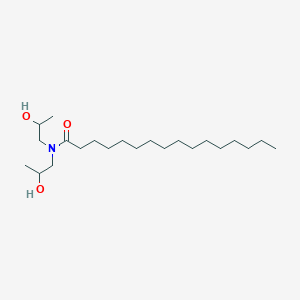


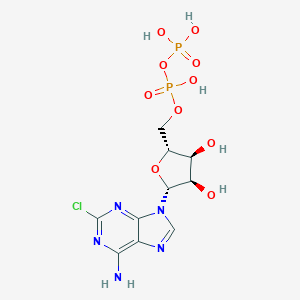

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
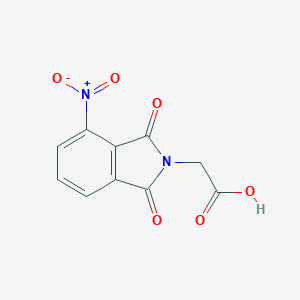
![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
